molecular formula C13H20ClN5O2 B2565468 Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate CAS No. 2377033-08-2

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate

Cat. No.: B2565468
CAS No.: 2377033-08-2
M. Wt: 313.79
InChI Key: VHTSKYWZHQILRU-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate is a synthetic organic compound that features a tert-butyl carbamate group attached to a piperidine ring, which is further substituted with a 4-chloro-1,3,5-triazin-2-yl moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative that has been pre-functionalized with a 4-chloro-1,3,5-triazine group. The reaction is usually carried out in the presence of a base, such as sodium carbonate, and a solvent like dioxane or water. The mixture is heated to facilitate the reaction, often at temperatures ranging from 70°C to 80°C .

Industrial Production Methods

Industrial production methods for this compound would likely involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, microwave irradiation has been explored as a method to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Products include substituted triazines with various functional groups.

    Hydrolysis: Products include the corresponding amine and carbon dioxide.

    Oxidation and Reduction: Products include N-oxides or secondary amines

Scientific Research Applications

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The triazine moiety can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The piperidine ring enhances the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-4-yl]carbamate
  • Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-2-yl]carbamate
  • Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-5-yl]carbamate

Uniqueness

Tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate is unique due to its specific substitution pattern on the piperidine ring, which can influence its chemical reactivity and biological activity. The position of the triazine moiety can affect the compound’s ability to interact with molecular targets, making it distinct from other similar compounds .

Properties

IUPAC Name

tert-butyl N-[1-(4-chloro-1,3,5-triazin-2-yl)piperidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20ClN5O2/c1-13(2,3)21-12(20)17-9-5-4-6-19(7-9)11-16-8-15-10(14)18-11/h8-9H,4-7H2,1-3H3,(H,17,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VHTSKYWZHQILRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCN(C1)C2=NC(=NC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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